molecular formula C15H19N3O3 B8698624 3-Methyl-1-(1-methylpiperidin-4-yl)-5-nitroindolin-2-one

3-Methyl-1-(1-methylpiperidin-4-yl)-5-nitroindolin-2-one

Cat. No. B8698624
M. Wt: 289.33 g/mol
InChI Key: YNMMIJJIBKVFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(1-methylpiperidin-4-yl)-5-nitroindolin-2-one is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-(1-methylpiperidin-4-yl)-5-nitroindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(1-methylpiperidin-4-yl)-5-nitroindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-1-(1-methylpiperidin-4-yl)-5-nitroindolin-2-one

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

3-methyl-1-(1-methylpiperidin-4-yl)-5-nitro-3H-indol-2-one

InChI

InChI=1S/C15H19N3O3/c1-10-13-9-12(18(20)21)3-4-14(13)17(15(10)19)11-5-7-16(2)8-6-11/h3-4,9-11H,5-8H2,1-2H3

InChI Key

YNMMIJJIBKVFDI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C3CCN(CC3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-methyl-1-(1-methylpiperidin-4-yl)indolin-2-one(0.18 g, 0.736 mmol) in con. H2SO4 (2 mL) was treated with fuming HNO3 (0.034 mL, 0.736 mmol) at −5 to −10° C. (ice+salt) and resulting solution was stirred for 30 min. at this same temperature. The reaction was quenched with addition of crushed ice, and then basified with 1 N NaOH and product was extracted into CH2Cl2 (2×20 mL). The combined CH2Cl2 layer was washed with brine (10 mL) and dried (Na2SO4). The solvent was evaporated and crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 2.5:97.5) to obtain compound 3-methyl-1-(1-methylpiperidin-4-yl)-5-nitroindolin-2-one (0.13 g, 61%) as a solid. 1H NMR (DMSO-d6) δ: 1.39 (d, 3H, J=7.5 Hz), 1.55-1.62 (m, 2H), 2.01 (t, 2H, J=11.4 Hz), 2.20 (s, 3H), 2.31-2.39 (m, 2H), 2.87 (d, 2H, J=11.4 Hz), 3.63 (q, 1H), 4.06-4.16 (m, 1H), 7.39 (d, 1H, J=9.3 Hz), 8.18-8.22 (m, 2H); ESI-MS (m/z, %) 290 (MH+, 100).
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.034 mL
Type
reactant
Reaction Step Two

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